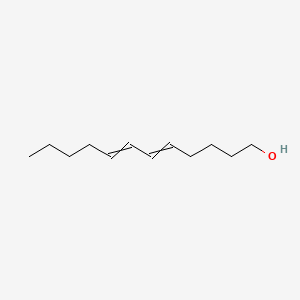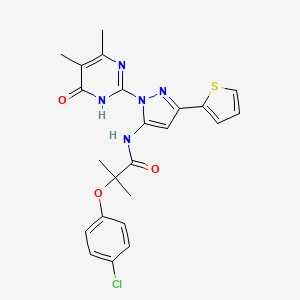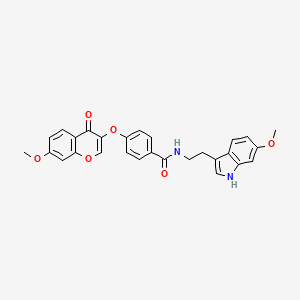
(5Z,7E)-5,7-Dodecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,7E)-5,7-Dodecadien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is a type of unsaturated alcohol and is often used in various chemical and biological applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E)-5,7-Dodecadien-1-ol typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of (E)-5-bromopent-4-en-1-ol with an alkyne, followed by stereoselective hydrogenation to form the desired conjugated diene structure . Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the desired stereochemistry and prevent the formation of unwanted isomers.
Chemical Reactions Analysis
Types of Reactions
(5Z,7E)-5,7-Dodecadien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: (5Z,7E)-5,7-Dodecadienal or (5Z,7E)-5,7-Dodecadienoic acid.
Reduction: (5Z,7E)-5,7-Dodecanol.
Substitution: (5Z,7E)-5,7-Dodecadienyl chloride or bromide.
Scientific Research Applications
(5Z,7E)-5,7-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone communication in insects and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of (5Z,7E)-5,7-Dodecadien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5Z,7E,9)-Decatrien-2-one: Similar in structure but contains an additional double bond and a ketone group.
(5Z,7E)-9,10-Seco-5,7,10(19)-cholestatriene: A derivative of vitamin D with a similar conjugated diene structure.
Uniqueness
(5Z,7E)-5,7-Dodecadien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodeca-5,7-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3 |
InChI Key |
JUDKGQZMLJXRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione](/img/structure/B14101750.png)


![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101772.png)
![N-(3-chloro-4-fluorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14101773.png)
![N-propan-2-yl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzamide](/img/structure/B14101775.png)
![2-(Pyridin-3-ylmethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101777.png)
![(1r,2r,4s)-2-[(t-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate](/img/structure/B14101778.png)
![methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14101796.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101810.png)
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B14101825.png)



